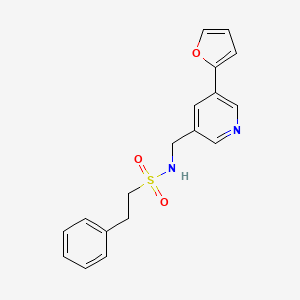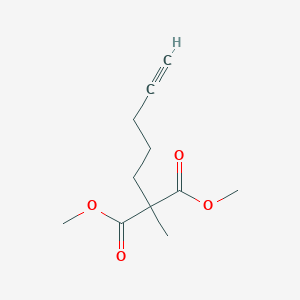
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide, also known as BDP-DCA, is a synthetic compound that has been widely studied in scientific research. It has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug development. BDP-DCA is a widely studied compound due to its ability to interact with a variety of biological targets, making it a valuable tool for scientific research.
Scientific Research Applications
Structural Analysis and Pharmacological Properties : Fryer, Leimgruber, and Trybulski (1982) synthesized 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and compared their pharmacological properties with cyclized products. They suggested that the central nervous system activity observed for 1,4-benzodiazepines is inherent in the closed seven-membered ring, not in the ring-opened form (Fryer, Leimgruber, & Trybulski, 1982).
Spectroscopy and Photovoltaic Efficiency : Mary et al. (2020) synthesized and analyzed bioactive benzothiazolinone acetamide analogs. They evaluated their photochemical and thermochemical modeling, concluding these compounds could be used as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency (Mary et al., 2020).
Quantum Chemical Calculations and Molecular Properties : Choudhary et al. (2014) used density functional theory to obtain molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and its analog. This study provided insights into the molecule's reactivity and potential applications (Choudhary et al., 2014).
Anticonvulsant Activity : El Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide. They conducted an anticonvulsant activity estimation using a PTZ-induced seizures model in mice, providing insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).
Anti-tumor and Proapoptotic Effects : Prabhakar et al. (2006) investigated the anti-tumor and proapoptotic effect of benzophenone analogues in Ehrlich ascites tumor cells. They found that treatment with these compounds resulted in inhibition of proliferation of EAT cells and induction of apoptosis through activation of caspase-3 (Prabhakar et al., 2006).
Intramolecular Hydrogen Bond Formation : Gómez-Castro et al. (2014) analyzed intramolecular hydrogen bond formation in N-(2-benzoylphenyl)acetamide and related compounds. Their research showed how the benzoyl group contributes to the development of crystal networks in oxalyl derivatives (Gómez-Castro et al., 2014).
properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c22-16-10-11-17(18(23)12-16)19(21(24)26)13-6-8-15(9-7-13)20(25)14-4-2-1-3-5-14/h1-12,19H,(H2,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGLHXMYYAVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)


![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)



![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)

